6-Amino-2-chloropyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

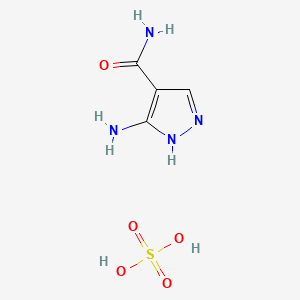

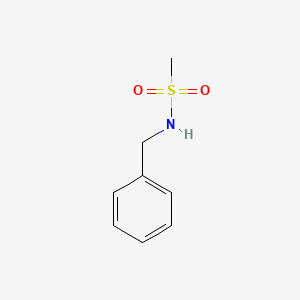

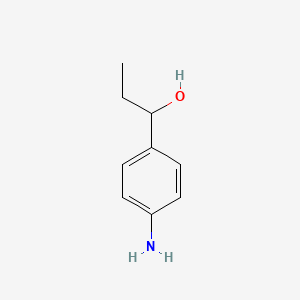

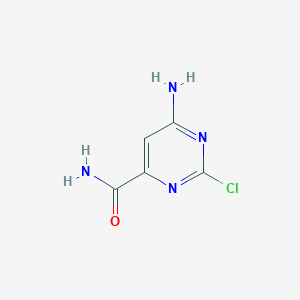

6-Amino-2-chloropyrimidine-4-carboxamide is a chemical compound with the molecular formula C5H5ClN4O and a molecular weight of 172.57 g/mol. It is a derivative of pyrimidine, which is an aromatic heterocyclic compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 6-Amino-2-chloropyrimidine-4-carboxamide, often involves reactions with organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . Another method involves the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of 6-Amino-2-chloropyrimidine-4-carboxamide includes a chlorine atom, an amino group, and a carboxamide group attached to the pyrimidine ring.Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For instance, halogenated pyrimidines can incorporate nucleophiles regioselectively via S_NAr reaction . Substitution reactions that include Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and alkoxy and amino groups are also possible .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Amino-2-chloropyrimidine-4-carboxamide include a molecular weight of 172.57 g/mol. More specific properties such as melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique

Anti-Inflammatory Activities

Pyrimidines, including 6-Amino-2-chloropyrimidine-4-carboxamide, are known to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Organic Synthesis

6-Amino-2-chloropyrimidine-4-carboxamide can be used as an important raw material and intermediate in organic synthesis . It can be used to synthesize a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .

Pharmaceuticals

This compound is used in the pharmaceutical industry for the development of drugs with antibacterial, antiviral, antifungal, and antituberculosis properties . It can also be used to synthesize novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Agrochemicals

6-Amino-2-chloropyrimidine-4-carboxamide is used in the agrochemical industry as a raw material and intermediate . It can be used to synthesize a variety of agrochemicals.

Dye Stuff Fields

This compound is also used in the dye stuff fields as a raw material and intermediate . It can be used to synthesize a variety of dyes.

Palladium-Catalyzed Cyanation

6-Amino-2-chloropyrimidine-4-carboxamide is a substrate used in a palladium-catalyzed cyanation with zinc (II) cyanide . This reaction is used in the synthesis of various organic compounds.

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 6-Amino-2-chloropyrimidine-4-carboxamide are certain vital inflammatory mediators such as prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .

Mode of Action

6-Amino-2-chloropyrimidine-4-carboxamide interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The compound affects the biochemical pathways associated with the production of inflammatory mediators. By inhibiting the expression and activities of these mediators, 6-Amino-2-chloropyrimidine-4-carboxamide disrupts the pathways that lead to inflammation . The downstream effects include a reduction in inflammation and associated symptoms .

Result of Action

The result of the action of 6-Amino-2-chloropyrimidine-4-carboxamide is a reduction in inflammation. By inhibiting the expression and activities of key inflammatory mediators, the compound reduces the inflammatory response, which can alleviate symptoms associated with inflammation .

Propriétés

IUPAC Name |

6-amino-2-chloropyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O/c6-5-9-2(4(8)11)1-3(7)10-5/h1H,(H2,8,11)(H2,7,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRDRMDVWPOPFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)Cl)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286813 |

Source

|

| Record name | 6-amino-2-chloropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-chloropyrimidine-4-carboxamide | |

CAS RN |

500352-09-0 |

Source

|

| Record name | 6-amino-2-chloropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1267543.png)